molecular formula C14H8BrClN2OS2 B5872968 6-bromo-3-chloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide

6-bromo-3-chloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide

Cat. No. B5872968
M. Wt: 399.7 g/mol
InChI Key: WQCNSUJVSKALAW-REZTVBANSA-N
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Description

6-bromo-3-chloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide is a compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 6-bromo-3-chloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide is not fully understood. However, it has been proposed that the compound exerts its anti-cancer activity by inducing apoptosis in cancer cells. The anti-inflammatory activity of the compound is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. The anti-microbial activity of the compound is thought to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits low toxicity and is well-tolerated in vivo. The compound has been found to have a good pharmacokinetic profile, with a half-life of approximately 6 hours. The compound has also been found to be stable under physiological conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-3-chloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide in lab experiments include its low toxicity, good pharmacokinetic profile, and stability under physiological conditions. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the research on 6-bromo-3-chloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide. These include:
1. Further investigation of the compound's anti-cancer activity and its potential application in the treatment of various types of cancer.
2. Exploration of the compound's anti-inflammatory activity and its potential application in the treatment of inflammatory diseases.
3. Investigation of the compound's anti-microbial activity and its potential application in the development of new antimicrobial agents.
4. Development of new synthetic routes for the compound that are more cost-effective and scalable.
5. Investigation of the compound's potential application in the treatment of Alzheimer's disease.
In conclusion, 6-bromo-3-chloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide is a compound that has shown potential therapeutic properties in scientific research. The compound exhibits anti-cancer, anti-inflammatory, and anti-microbial activities and has a good pharmacokinetic profile. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 6-bromo-3-chloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide involves the reaction of 6-bromo-3-chlorobenzothiophene-2-carbohydrazide with 2-thienylcarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product.

Scientific Research Applications

The compound has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has also been investigated for its potential application in the treatment of Alzheimer's disease.

properties

IUPAC Name

6-bromo-3-chloro-N-[(E)-thiophen-2-ylmethylideneamino]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2OS2/c15-8-3-4-10-11(6-8)21-13(12(10)16)14(19)18-17-7-9-2-1-5-20-9/h1-7H,(H,18,19)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCNSUJVSKALAW-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)C2=C(C3=C(S2)C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)C2=C(C3=C(S2)C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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